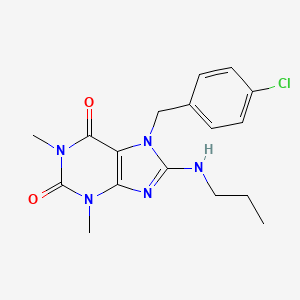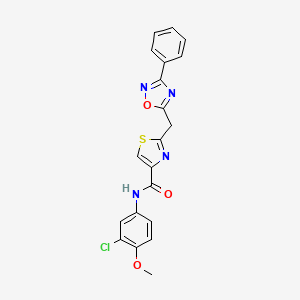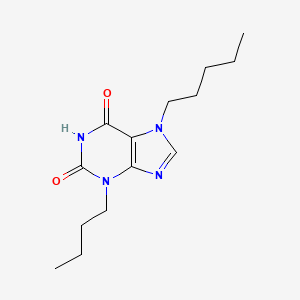
3-butyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-butyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione” is a chemical compound with the molecular formula C14H22N4O2 . It is a derivative of purine, which is a heterocyclic aromatic organic compound .
Molecular Structure Analysis
The molecular structure of “3-butyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione” consists of a purine core, which is a bicyclic molecule made up of a pyrimidine ring fused to an imidazole ring . It has butyl and pentyl substituents at the 3 and 7 positions, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-butyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione” include a molecular weight of 278.35 . It is a powder at room temperature .Scientific Research Applications
PUFA and Cardiovascular Health
PUFAs, particularly those from the n-3 family, have been extensively studied for their beneficial effects on cardiovascular health. These fatty acids are known to prevent arrhythmic deaths and sudden cardiac death, which are major health concerns globally. The mechanism behind their protective effect involves the modulation of cardiac arrhythmias through dietary intake, highlighting the importance of n-3 PUFAs in clinical prevention and the potential research application of related compounds in understanding cardiovascular diseases (A. Leaf et al., 2003).
Environmental Presence and Impact of Heterocyclic Compounds
Research into parabens, which are esters of para-hydroxybenzoic acid often containing heterocyclic structures, sheds light on the environmental presence, fate, and behavior of similar compounds. These studies highlight the ubiquity of such chemicals in aquatic environments and their potential endocrine-disrupting effects, indicating the importance of understanding the environmental pathways and impacts of synthetic heterocyclic compounds (Camille Haman et al., 2015).
Advances in Heterocyclic Compound Applications
Significant progress has been made in the synthesis, characterization, and applications of heterocyclic compounds, particularly in the development of new materials and pharmaceuticals. These compounds are integral in the design of bioactive molecules for treating various diseases, including malaria, cancer, and autoimmune disorders. The structural diversity and substitution patterns of nitrogen heterocycles among U.S. FDA-approved pharmaceuticals emphasize the critical role of such compounds in drug development and therapeutic interventions (Edon Vitaku et al., 2014).
Future Directions
The future directions for research on “3-butyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione” and similar compounds could involve exploring their potential biological activities and applications. This could include investigating their interactions with various biological targets and their potential use in the treatment of diseases .
properties
IUPAC Name |
3-butyl-7-pentylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-3-5-7-8-17-10-15-12-11(17)13(19)16-14(20)18(12)9-6-4-2/h10H,3-9H2,1-2H3,(H,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNXWJAUNGLEEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=NC2=C1C(=O)NC(=O)N2CCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

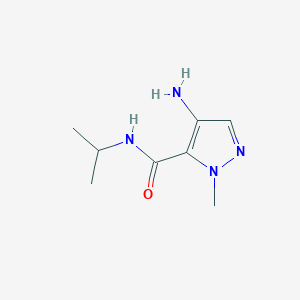
![2-benzamido-N-(2,6-difluorobenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2879230.png)
![4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2879231.png)
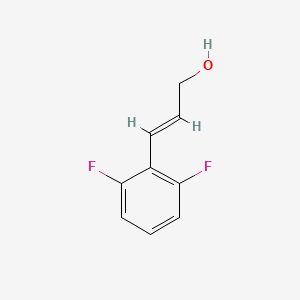
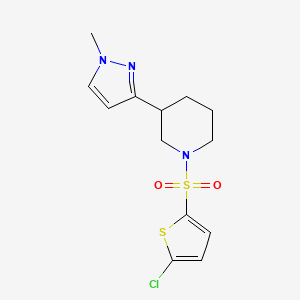
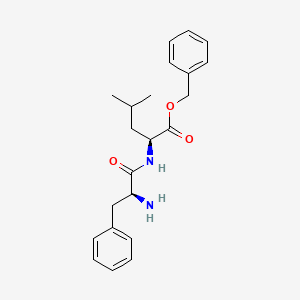
![N-[(1-benzyl-3-phenylpyrazol-4-yl)methyl]-2-chloropyridine-4-carboxamide](/img/structure/B2879238.png)
![4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]quinoline](/img/structure/B2879240.png)
![2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2879241.png)
![(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2879242.png)
![Ethyl 5-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2879244.png)
![2-((4-fluorophenyl)thio)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2879245.png)
